molecular formula C15H16ClN3O4S B14934042 (6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B14934042
M. Wt: 369.8 g/mol
InChI Key: XDAKQGQLESBQAF-UHFFFAOYSA-N
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Description

(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of (6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro and hydroxy groups: Chlorination and hydroxylation reactions are carried out on the quinoline core to introduce the 6-chloro and 4-hydroxy groups.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

(6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Methylation: The hydroxy group can be methylated to form methoxy derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

Properties

Molecular Formula

C15H16ClN3O4S

Molecular Weight

369.8 g/mol

IUPAC Name

6-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H16ClN3O4S/c1-24(22,23)19-6-4-18(5-7-19)15(21)12-9-17-13-3-2-10(16)8-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20)

InChI Key

XDAKQGQLESBQAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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